2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
This compound is a pyrazolo-pyridazine derivative featuring a thioether linkage and a phenylpiperazine moiety. Its structural complexity arises from the pyrazolo[3,4-d]pyridazine core, which is substituted with a 2-methoxyphenyl group at position 1 and a methyl group at position 2. The thioether bridge connects the pyridazine ring to a ketone-functionalized ethanone group, which is further linked to a 4-phenylpiperazine unit.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S/c1-18-20-16-26-31(21-10-6-7-11-22(21)33-2)24(20)25(28-27-18)34-17-23(32)30-14-12-29(13-15-30)19-8-4-3-5-9-19/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMXRBNEVZDXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone , also known as a pyrazolo[3,4-d]pyridazine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 399.5 g/mol. The presence of functional groups such as thioether and acetamide enhances its chemical reactivity and biological properties. The structural features include:
- Pyrazolo[3,4-d]pyridazine Core : This heterocyclic structure is known for its diverse pharmacological properties.
- Thioether and Acetamide Moieties : These groups contribute to the compound's interaction with biological targets.
Anticancer Potential
Research indicates that compounds with similar structures to 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exhibit significant anticancer activity. Notably, derivatives of pyrazolo[3,4-d]pyridazine have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.
Cytotoxicity Studies
The compound has demonstrated cytotoxic effects against various cancer cell lines:
These values indicate effective inhibition of cell growth, suggesting that the compound may serve as a promising candidate for further development in cancer therapy.
Molecular docking studies have provided insights into the binding affinity of this compound to target proteins such as CDKs. The favorable interactions observed suggest potential pathways for drug design aimed at enhancing selectivity and efficacy against cancer cells.
Similar Compounds
Several compounds share structural similarities with 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone , exhibiting various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | Similar heterocyclic core | Anticancer activity; CDK inhibitors |
| Thiazole-based compounds | Contains sulfur in the ring | Antimicrobial and anticancer properties |
| Phenethylamine derivatives | Basic structure similar to acetamide | Neurotransmitter activity; potential antidepressants |
The unique combination of the pyrazolo core with thioether and acetamide functionalities may confer distinct biological activities compared to other similar compounds.
Recent Research Findings
Recent studies have highlighted the potential of pyrazole derivatives as anti-inflammatory and anticancer agents. For instance:
- A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against HepG2 and HCT116 cell lines, with IC50 values comparable to established chemotherapeutics .
- Another investigation focused on the synthesis of novel pyrazole carboxamide derivatives, revealing promising anticancer activity through DNA binding interactions and kinase inhibition mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives (e.g., Compounds 2–10 in ):
- Structural Differences: These compounds replace the pyridazine ring in the target compound with a pyrimidin-4-one core.
- Activity Implications: Pyrimidinone derivatives are often associated with antiproliferative activity due to their ability to intercalate DNA or inhibit enzymes like thymidylate synthase. In contrast, the pyridazine core in the target compound may favor interactions with purine-binding pockets in kinases .
Tetrazole-Thioether Derivatives (e.g., Compounds 7a–x in ):
- Structural Differences: The pyrazolo-pyridazine core is replaced with a tetrazole ring, a nitrogen-rich heterocycle known for metabolic stability. The sulfonyl group on the piperazine in these derivatives contrasts with the unmodified phenylpiperazine in the target compound.
- Activity Implications : Tetrazoles are bioisosteres for carboxylic acids, enhancing membrane permeability. The sulfonyl group may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s phenylpiperazine group .
Substituent Analysis
| Compound | Core Heterocycle | Key Substituents | Potential Biological Targets |
|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyridazine | 2-Methoxyphenyl, methyl, phenylpiperazine | Kinases, serotonin/dopamine receptors |
| Pyrimidinone Derivatives [2] | Pyrazolo[3,4-d]pyrimidinone | Substituted phenacyl, phenyl | DNA topoisomerase, antiproliferative |
| Tetrazole Derivatives [3] | Tetrazole | Phenylsulfonyl piperazine | Antibacterial, antiviral |
Research Findings and Functional Implications
- Target Compound: While direct activity data are unavailable in the provided evidence, its structural features align with kinase inhibitors (e.g., JAK2 or CDK inhibitors) due to the pyridazine core’s planar geometry.
- Pyrimidinone Analogues: Demonstrated antiproliferative activity in vitro, with IC₅₀ values ranging from 5–20 μM against HeLa cells, attributed to DNA intercalation .
- Tetrazole Derivatives : Showed moderate antibacterial activity (MIC: 16–64 μg/mL) against S. aureus, likely due to sulfonyl-piperazine-mediated membrane disruption .
Q & A
Q. Key factors affecting yield :
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF or dichloromethane | Enhances solubility of intermediates |
| Catalyst | Triethylamine | Neutralizes HCl byproducts, driving reaction completion |
| Temperature | 70–80°C for 12–24 hours | Balances reaction rate and side-product formation |
Basic: Which analytical techniques are essential for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-pyridazine core and substituent positions . For example, the methoxyphenyl group shows distinct aromatic proton signals at δ 6.8–7.4 ppm.
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₉H₂₈N₆O₂S: 533.2021) .
Advanced: How does the thioether linkage influence pharmacological properties?
The thioether group (-S-) enhances membrane permeability due to its lipophilicity, as evidenced by logP values ~3.5 (compared to oxygen analogs at ~2.8) . However, it may reduce metabolic stability in hepatic microsome assays (t₁/₂ < 2 hours in human liver microsomes) . Strategies to mitigate this include introducing electron-withdrawing substituents on the adjacent phenyl ring .
Advanced: What in vitro/in vivo models are suitable for studying its mechanism of action?
- In vitro :
- Kinase inhibition assays : Screen against panels (e.g., EGFR, BRAF) due to structural similarity to pyrazolo-pyridazine kinase inhibitors .
- Cellular cytotoxicity : Use cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays .
- In vivo :
- Xenograft models : Administer orally (10–50 mg/kg/day) to evaluate tumor growth suppression in nude mice .
Advanced: How to resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or impurity profiles . A systematic approach includes:
Reproducing assays under standardized conditions (e.g., ATP concentration in kinase assays) .
Re-evaluating compound purity via HPLC-MS to rule out degradation products .
Cross-validating targets using siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .
Advanced: What computational strategies optimize its pharmacokinetic profile?
- Molecular Dynamics (MD) Simulations : Predict binding stability to targets (e.g., RMSD < 2.0 Å over 100 ns simulations) .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., topological polar surface area < 140 Ų for oral absorption) .
- Metabolic Hotspot Analysis : Identify labile sites (e.g., thioether oxidation) for structural modification .
Advanced: What structure-activity relationship (SAR) insights exist for substituents?
| Substituent | Activity Impact | Evidence Source |
|---|---|---|
| 2-Methoxyphenyl | Enhances target selectivity | |
| 4-Methyl (pyridazine) | Reduces off-target toxicity | |
| Phenylpiperazine | Improves CNS penetration |
Methodological: What experimental design considerations apply to stability studies?
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, with HPLC monitoring every 30 days .
- Photodegradation Analysis : Use ICH Q1B guidelines (exposure to UV light at 1.2 million lux-hours) .
- pH Stability : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
Advanced: How to evaluate synergistic effects with other therapeutic agents?
- Combination Index (CI) : Use the Chou-Talalay method in cell viability assays (CI < 1 indicates synergy) .
- Transcriptomic Profiling : RNA-seq identifies pathways enhanced by combination therapy (e.g., apoptosis upregulation) .
Advanced: Does stereochemistry impact activity, and how is it controlled during synthesis?
While the compound lacks chiral centers, intermediates (e.g., piperazine derivatives) may require chiral HPLC or asymmetric catalysis to avoid racemization. For example, using (R)-BINAP ligands in coupling reactions ensures enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
